molecular formula C17H19NO2 B290845 N-(4-ethylphenyl)-2-phenoxypropanamide

N-(4-ethylphenyl)-2-phenoxypropanamide

Cat. No.: B290845
M. Wt: 269.34 g/mol
InChI Key: AYCXBSRFBPSGAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-phenoxypropanamide is a synthetic amide compound characterized by a propanamide backbone substituted with a 4-ethylphenyl group at the nitrogen atom and a phenoxy group at the 2-position. Its design shares similarities with bioactive amides reported in the literature, particularly those targeting neurological or anti-inflammatory pathways .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-phenoxypropanamide

InChI

InChI=1S/C17H19NO2/c1-3-14-9-11-15(12-10-14)18-17(19)13(2)20-16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,18,19)

InChI Key

AYCXBSRFBPSGAB-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(4-ethylphenyl)-2-phenoxypropanamide and its analogs:

Compound Name Key Structural Features Biological Activity/Application Synthesis Method (Yield) Source
This compound Propanamide backbone, 4-ethylphenyl-NH, 2-phenoxy Hypothesized anti-inflammatory/neuroactivity Not explicitly described in evidence
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide) Thioacetamide, triazole ring, pyridine substituent Mosquito larval repellent Multi-step synthesis (yield not specified)
iCRT3 (2-(((2-(4-ethylphenyl)-5-methyloxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide) Oxazole core, sulfanyl-acetamide chain Wnt/β-catenin pathway inhibition Solid-phase synthesis (yield: ~45–57%)
68c (2-(4-Benzoylphenyl)-N-(4-ethylphenyl)propanamide) Propanamide backbone, benzoylphenyl substituent Photocatalytic synthesis intermediate Automated flash chromatography (51% yield)
N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide Piperidinyl core, methoxymethyl group Pharmaceutical intermediate Commercial synthesis (CAS: 61086-18-8)

Key Research Findings

  • Structural Influence on Bioactivity: The 4-ethylphenyl group is a common motif in compounds with repellent or signaling pathway-modulating properties (e.g., VUAA1, iCRT3). Its lipophilic nature likely enhances membrane permeability . Phenoxy vs. Heterocyclic Cores: iCRT3’s oxazole ring and VUAA1’s triazole-thioacetamide structure demonstrate that heterocyclic elements are critical for specific biological activities (e.g., Wnt inhibition, repellency) .
  • Synthetic Accessibility :

    • Compounds like 68c and those in were synthesized using coupling agents (e.g., EDC/HOBt) and purified via column chromatography, with yields ranging from 45% to 57% . This contrasts with VUAA1, which likely requires multi-step heterocyclic synthesis.
  • Gaps in Evidence: No direct pharmacological data exist for this compound. Its hypothesized activity is inferred from analogs such as iCRT3 (anti-inflammatory) and VUAA1 (repellent).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.